5-HT6 Receptor Binding Affinity: Iodo Analog Demonstrates Superior Affinity to Endogenous Ligand Serotonin
3-Iodo-1H-pyrrolo[3,2-b]pyridine exhibits high binding affinity for the 5-HT6 serotonin receptor, with radioligand displacement assays indicating affinity greater than that of the endogenous ligand serotonin (5-hydroxytryptamine) . While exact Ki or IC50 values are not disclosed in the available sources, the qualitative rank order of affinity (target compound > serotonin) establishes this iodo-substituted pyrrolopyridine as a privileged scaffold for developing 5-HT6-targeted therapeutics for depression and cognitive disorders. The bromo analog (3-bromo-1H-pyrrolo[3,2-b]pyridine) has been reported to inhibit TNIK (Traf2- and Nck-interacting kinase) rather than 5-HT6, indicating halogen-dependent target selectivity within this scaffold class .
| Evidence Dimension | 5-HT6 receptor binding affinity |
|---|---|
| Target Compound Data | Affinity greater than serotonin (exact value not reported) |
| Comparator Or Baseline | Serotonin (5-hydroxytryptamine), endogenous ligand |
| Quantified Difference | Qualitative rank: 3-iodo-1H-pyrrolo[3,2-b]pyridine > serotonin |
| Conditions | Radioligand binding assay; tissue distribution includes brain |
Why This Matters
The demonstrated 5-HT6 receptor engagement validates procurement of this specific iodo analog for CNS-targeted drug discovery programs, whereas bromo or chloro congeners lack reported 5-HT6 activity and instead exhibit divergent kinase inhibition profiles.
